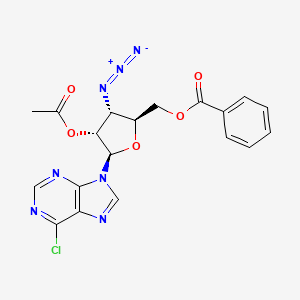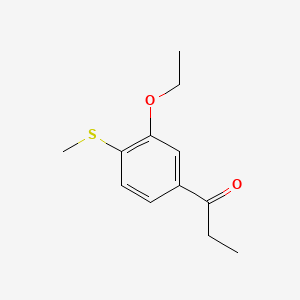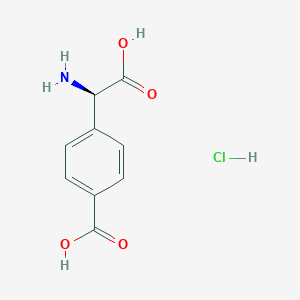
((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that features a combination of azido, acetoxy, and purinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Attachment of the Purinyl Group: The purinyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.
Acetylation: The acetoxy group is introduced via acetylation using acetic anhydride in the presence of a base.
Benzoate Formation: The final step involves the esterification of the intermediate with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purinyl and benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium azide, alkyl halides, and various acids or bases can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The purinyl group may interact with nucleotide-binding proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ((2S,3R,4R,5R)-4-hydroxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
- ((2S,3R,4R,5R)-4-acetoxy-3-amino-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
Uniqueness
- The presence of both azido and acetoxy groups in ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate provides unique reactivity and potential for diverse chemical modifications.
- The combination of these functional groups with the purinyl moiety enhances its potential for biological interactions and therapeutic applications.
Properties
Molecular Formula |
C19H16ClN7O5 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3/t12-,13-,15-,18-/m1/s1 |
InChI Key |
ZDNMMMGBJAJPOE-HOPMXRPOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)

![Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B14035928.png)


![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)

![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
